molecular formula C13H12F2N6O B020988 Fluconazole-d4 CAS No. 1124197-58-5

Fluconazole-d4

Cat. No. B020988
M. Wt: 310.3 g/mol
InChI Key: RFHAOTPXVQNOHP-CQOLUAMGSA-N
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Description

Synthesis Analysis

Research has explored the synthesis of fluconazole and its derivatives through various methods, aiming to enhance the efficiency and yield of these processes. For instance, a study on the synthesis of fluconazole-d4 analogs involved reacting 2-(2,4-difluorophenyl)-2-[1-(1,2,4-triazolmethide)]oxiran with various heterocyclic systems, showcasing a method to produce fluconazole-d4 analogs with potential for further applications (Heravi & Motamedi, 2004). Another study presented a continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone without intermediate purification, demonstrating a streamlined process for fluconazole production that could be adapted for fluconazole-d4 (Szeto et al., 2018).

Molecular Structure Analysis

The molecular structure of fluconazole-d4 and its complexes have been extensively analyzed, revealing insights into their chemical behavior and interaction potentials. For instance, studies on fluconazole coordination polymers have elucidated the structural characteristics and coordination patterns, which are vital for understanding the reactivity and stability of these compounds (Pan et al., 2014).

Chemical Reactions and Properties

The reactivity of fluconazole-d4 derivatives with various agents and under different conditions has been a subject of investigation. Studies have shown that fluconazole can be functionalized to produce materials with unique catalytic activities, such as the synthesis of 3-aryl-imidazo[1,2-a]pyridines (Jafarzadeh et al., 2015). These findings can be extrapolated to understand the chemical behaviors of fluconazole-d4 in similar reactions.

Physical Properties Analysis

The physical properties of fluconazole-d4, such as solubility, melting points, and stability, are crucial for its application in various fields. Research has highlighted the solid-state characterization of fluconazole, uncovering polymorphs and solvates that contribute to understanding the compound's physical behavior (Alkhamis et al., 2002).

Scientific Research Applications

  • Drug-Drug Interactions : Fluconazole is a moderate inhibitor of CYP3A4, an enzyme important for drug metabolism. It is used in research to assess drug-drug interactions based on CYP3A-based mechanisms (Lu et al., 2008).

  • Treatment of Fungal Infections : It has been used with variable success in treating fungal infections like blastomycosis, histoplasmosis, sporotrichosis, and coccidioidomycosis (Pappas et al., 1995), and is effective in treating tinea capitis in children (Solomon et al., 1997).

  • Pharmacokinetics : Fluconazole has an average elimination half-life of 31.6 ± 4.9 hours, which is crucial for understanding its duration of action in the body (Debruyne & Ryckelynck, 1993).

  • Skin Penetration : Oral administration leads to rapid accumulation in the skin, making it effective against cutaneous mycoses (Wildfeuer et al., 1994).

  • Oropharyngeal and Oesophageal Candidiasis : Fluconazole is highly effective in treating these conditions, eradicating yeast in 50 to 90% of patients (Grant & Clissold, 1990).

  • Tissue Penetration : It effectively penetrates into organs commonly infected by Candida spp. and C. neoformans, supporting its use in immunocompromised hosts (Walsh et al., 1989).

  • Prophylactic Use : Prophylactic applications in patients with head and neck tumors can reduce Candida stomatitis and interruptions in radiation and radiochemotherapy (Mücke et al., 1998).

  • Cytotoxic and Genotoxic Effects : It has been shown to be cytotoxic and genotoxic in African green monkey kidney (Vero) cell line, an important consideration in safety evaluations (Correa et al., 2018).

  • Antifungal Spectrum : Fluconazole is effective against a range of fungi, including Aspergillus spp., Candida spp., Coccidioides immitis, and Cryptococcus neoformans (Pasko et al., 1990).

  • Treatment Success Rates : It has shown a high clinical cure rate for various mycoses, including vaginal and oropharyngeal candidiasis (Debruyne, 1997).

  • Cost-Effectiveness and Safety : Fluconazole is considered a valuable low-cost choice for treating fungal infections with relatively few drug interactions and safety concerns (Zonios & Bennett, 2008).

  • Antifungal Resistance : Resistance in Cryptococcus isolates from patients with relapses is a growing concern, with a mean prevalence of 12.1% (Bongomin et al., 2018).

Safety And Hazards

Fluconazole-d4 may cause harm if swallowed, skin irritation, serious eye irritation, damage to fertility or the unborn child, harm to breast-fed children, and damage to organs through prolonged or repeated exposure . It may also be harmful to aquatic life with long-lasting effects .

Future Directions

Fluconazole was able to be detected in an extremely small volume (10 μL) of serum from neonates receiving fosfluconazole . The method presented here can be used to quantify fluconazole concentrations for pharmacokinetic studies of the neonatal population by using scavenged samples .

properties

IUPAC Name

1,1,3,3-tetradeuterio-2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N6O/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9,22H,4-5H2/i4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHAOTPXVQNOHP-CQOLUAMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(C1=C(C=C(C=C1)F)F)(C([2H])([2H])N2C=NC=N2)O)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649144
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluconazole-d4

CAS RN

1124197-58-5
Record name 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)(~2~H_4_)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 7.5 g (0.02 mol) of 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane, 40 ml of methanol, 3 ml of water and 0.1 g of sodium hydroxide was stirred at room temperature for 1 h. After adding 300 ml of water the solution was concentrated to a volume of 50 ml with vacuum distillation. The obtained suspension was cooled to 0° C. and filtered. The obtained product was 6.12 g, water content was 11.5%. After drying at 80° C. 5.35 g of title compound was obtained. Yield: 87.4%. Mp.: 139–141° C.
Name
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazole-1-yl)-2-(trimethylsilyloxy)propane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Yield
87.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J Saito, A Tanzawa, Y Kojo, H Maruyama… - … Health Care and …, 2020 - Springer
… Fluconazole and the internal standard (IS, fluconazole-d4) were detected and quantified using tandem mass spectrometry. The method was validated with reference to the Food and …
Number of citations: 8 link.springer.com
D Wu, KC Wade, DJ Paul, JS Barrett - Therapeutic drug monitoring, 2009 - journals.lww.com
… Stock solutions of fluconazole and fluconazole-d4 were prepared by dissolving 10 and 5 mg of fluconazole and fluconazole-d4 in solvent mixture of acetonitrile and water (50:50, v/v), …
Number of citations: 38 journals.lww.com
JA Dhanani, J Lipman, J Pincus, S Townsend… - International Journal of …, 2021 - Elsevier
… Plasma (50 µL) was spiked with internal standard (fluconazole-d4), and acetonitrile was added to precipitate proteins. Chromatography was reverse phase with a Waters BEH C18, 50 × …
Number of citations: 5 www.sciencedirect.com
H YANG, Y WU, H SONG, Z QIU, Z DONG - China Pharmacy, 2019 - pesquisa.bvsalud.org
… Using isotope fluconazole-d4 as internal standard, the determination was performed on ACQUITY UPLC BEH C18 column with mobile phase consisted of 0.1% formic acid-acetonitrile (…
Number of citations: 0 pesquisa.bvsalud.org
G Liapatas, C Kousoulos… - Journal of Liquid …, 2015 - Taylor & Francis
An LC–ion trap-MS method for the determination of fluconazole in human plasma has been developed to be applied for bioequivalence studies. The human plasma samples were …
Number of citations: 3 www.tandfonline.com
S Horn, T Vogt, E Gerber, B Vogt, H Bouwman… - Science of The Total …, 2022 - Elsevier
… Briefly, a one litre water sample was spiked with 0.5 μg/mL surrogate standard (fluconazole-d4) and passed through an automated SPE-DEX system (Horizon Technology, Salem, NH, …
Number of citations: 8 www.sciencedirect.com
KC Wade, D Wu, DA Kaufman, RM Ward… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… Fluconazole-D4, with a molecular weight of 311.20, was obtained from SynFine (Ontario, … Multiple reaction monitoring was used to detect fluconazole and fluconazole-D4 (internal …
Number of citations: 155 journals.asm.org
K Juksu, JL Zhao, YS Liu, L Yao, C Sarin… - Science of the Total …, 2019 - Elsevier
This study investigated the occurrence and fate of 19 biocides in 8 wastewater treatment plants and receiving aquatic environments (both freshwater and estuarine systems) in Thailand. …
Number of citations: 48 www.sciencedirect.com
LA Decosterd, B Rochat, B Pesse… - Antimicrobial agents …, 2010 - Am Soc Microbiol
Therapeutic drug monitoring (TDM) may contribute to optimizing the efficacy and safety of antifungal therapy because of the large variability in drug pharmacokinetics. Rapid, sensitive, …
Number of citations: 147 journals.asm.org
SS Basu, A Petrides, DS Mason… - Clinical Chemistry and …, 2017 - degruyter.com
… Internal Standard (IS) stocks solutions were prepared in MeOH: fluconazole-D4 (10 mg/mL), voriconazole-D3 (1 mg/mL), posaconazole-D4 (1 mg/mL), itraconazole-D5 (0.2 mg/mL), and …
Number of citations: 22 www.degruyter.com

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